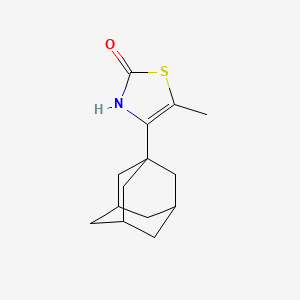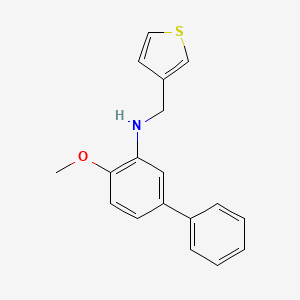
(4-methoxy-3-biphenylyl)(3-thienylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxy-3-biphenylyl)(3-thienylmethyl)amine, also known as MTB-TM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
(4-methoxy-3-biphenylyl)(3-thienylmethyl)amine exerts its effects through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and physiological effects:
(4-methoxy-3-biphenylyl)(3-thienylmethyl)amine has been shown to reduce inflammation and oxidative stress in vitro and in vivo. It also promotes the survival of neurons and protects against neurodegeneration. In addition, (4-methoxy-3-biphenylyl)(3-thienylmethyl)amine has been shown to inhibit cancer cell growth and induce apoptosis.
Advantages and Limitations for Lab Experiments
(4-methoxy-3-biphenylyl)(3-thienylmethyl)amine has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its pharmacokinetics and toxicity.
Future Directions
Future research on (4-methoxy-3-biphenylyl)(3-thienylmethyl)amine should focus on its potential therapeutic applications in specific diseases, such as Alzheimer's disease and cancer. In addition, more studies are needed to understand its mechanism of action and to optimize its pharmacokinetics and toxicity. Finally, the development of novel derivatives of (4-methoxy-3-biphenylyl)(3-thienylmethyl)amine may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
(4-methoxy-3-biphenylyl)(3-thienylmethyl)amine is a promising compound for scientific research due to its potential therapeutic applications in a variety of diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research should focus on optimizing its pharmacokinetics and toxicity and developing novel derivatives for therapeutic use.
Synthesis Methods
(4-methoxy-3-biphenylyl)(3-thienylmethyl)amine can be synthesized through a multistep reaction involving the coupling of 4-methoxybiphenyl and 3-thienylmethylamine. The synthesis method has been optimized to produce high yields of pure (4-methoxy-3-biphenylyl)(3-thienylmethyl)amine.
Scientific Research Applications
(4-methoxy-3-biphenylyl)(3-thienylmethyl)amine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that (4-methoxy-3-biphenylyl)(3-thienylmethyl)amine has anti-inflammatory and antioxidant properties that can protect against neurodegeneration and cancer cell growth.
properties
IUPAC Name |
2-methoxy-5-phenyl-N-(thiophen-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-20-18-8-7-16(15-5-3-2-4-6-15)11-17(18)19-12-14-9-10-21-13-14/h2-11,13,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPMMNISGBIWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-phenyl-N-(thiophen-3-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)

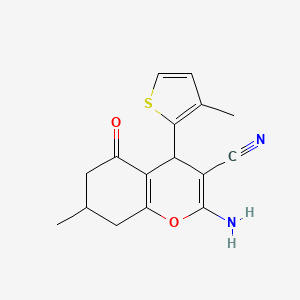
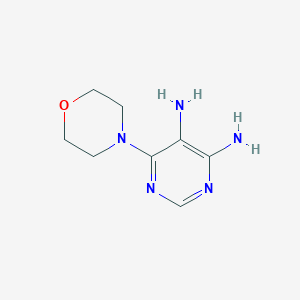
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
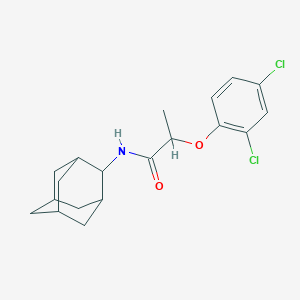
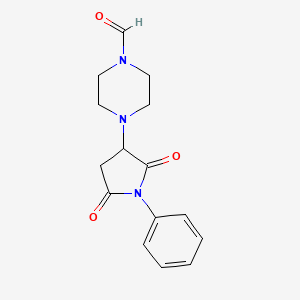
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)

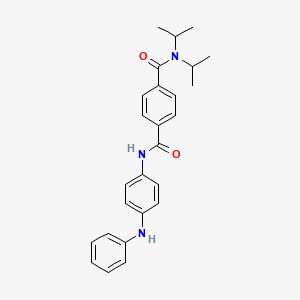
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
